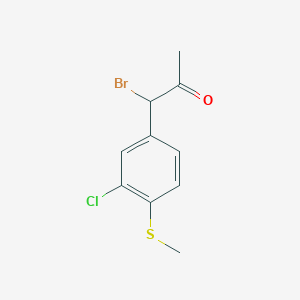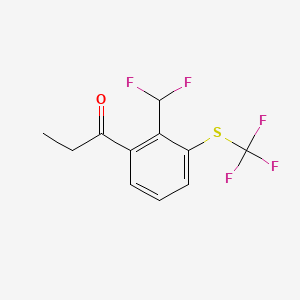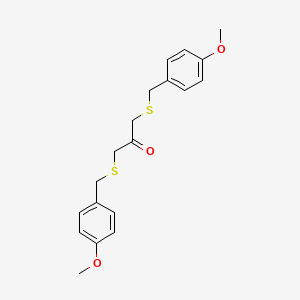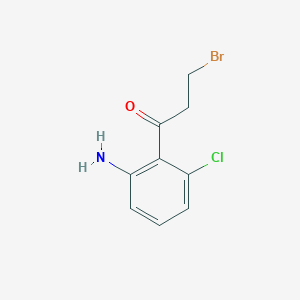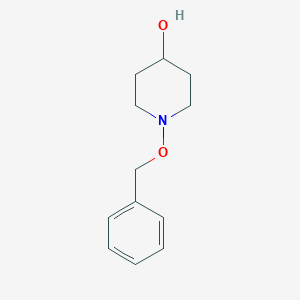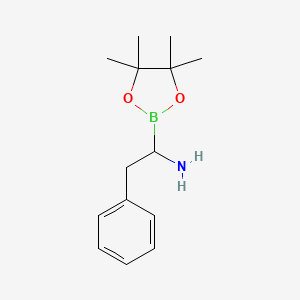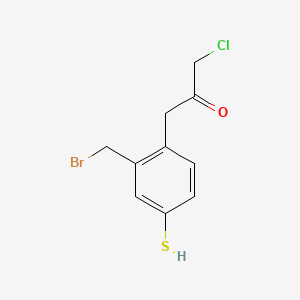
1-(2-(Bromomethyl)-4-mercaptophenyl)-3-chloropropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Bromomethyl)-4-mercaptophenyl)-3-chloropropan-2-one is an organic compound characterized by the presence of bromomethyl, mercapto, and chloropropanone functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Bromomethyl)-4-mercaptophenyl)-3-chloropropan-2-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by thiolation and chlorination steps. For instance, starting with a suitable aromatic compound, bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator. The mercapto group can be introduced via thiolation using thiourea or similar reagents. Finally, the chloropropanone moiety can be introduced through chlorination reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-(Bromomethyl)-4-mercaptophenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The mercapto group can be oxidized to form disulfides or reduced to form thiols.
Addition Reactions: The chloropropanone moiety can undergo addition reactions with nucleophiles
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide (NaI) in acetone.
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)
Major Products:
Substitution Products: Various substituted aromatic compounds.
Oxidation Products: Disulfides.
Reduction Products: Thiols
Applications De Recherche Scientifique
1-(2-(Bromomethyl)-4-mercaptophenyl)-3-chloropropan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of biochemical probes and inhibitors.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(2-(Bromomethyl)-4-mercaptophenyl)-3-chloropropan-2-one involves its interaction with various molecular targets. The bromomethyl group can alkylate nucleophilic sites in biomolecules, while the mercapto group can form disulfide bonds with cysteine residues in proteins. The chloropropanone moiety can act as an electrophile, reacting with nucleophiles in biological systems .
Comparaison Avec Des Composés Similaires
2-(Bromomethyl)phenyl derivatives: Share similar bromomethyl functional groups.
3-Chloropropanone derivatives: Contain similar chloropropanone moieties.
Thiophenol derivatives: Contain mercapto groups .
Uniqueness: The presence of both bromomethyl and mercapto groups allows for versatile chemical modifications, while the chloropropanone moiety provides additional reactivity .
Propriétés
Formule moléculaire |
C10H10BrClOS |
|---|---|
Poids moléculaire |
293.61 g/mol |
Nom IUPAC |
1-[2-(bromomethyl)-4-sulfanylphenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C10H10BrClOS/c11-5-8-4-10(14)2-1-7(8)3-9(13)6-12/h1-2,4,14H,3,5-6H2 |
Clé InChI |
XBLBQKIMIHLLHN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1S)CBr)CC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


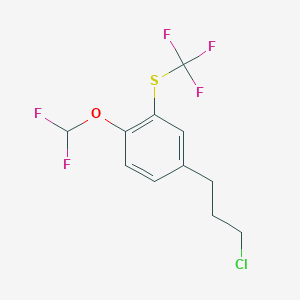
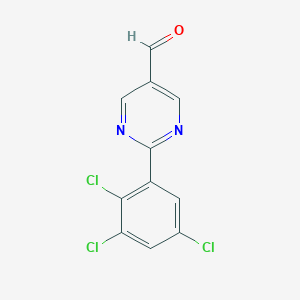
![2,5-Bis(3-bromothiophen-2-yl)thieno[3,2-b]thiophene](/img/structure/B14058642.png)
